molecular formula C11H8O2S B6326725 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 893740-89-1

5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6326725
CAS No.: 893740-89-1
M. Wt: 204.25 g/mol
InChI Key: GBYHSPZYSLAVPH-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a thiophene ring, a privileged scaffold in pharmaceuticals, linked to a 2-hydroxyphenyl group via a carbaldehyde functional group . This structure makes it a versatile precursor for the synthesis of novel chalcone derivatives, a class of compounds known for a wide spectrum of biological activities . Research into analogous benzo[b]thiophene-2-carbaldehyde derivatives has demonstrated their potential in creating compounds with significant biological activity, which are investigated through computational analysis, molecular docking, and dynamics studies to identify potential biological targets . The presence of the hydroxyphenyl substituent is particularly significant, as hydroxychalcones and other hydroxyl-substituted analogues have been documented to exhibit notable antifungal and antimicrobial activities in research settings . As such, this compound is ideally suited for scientists developing new therapeutic candidates, especially in the areas of anticancer, antimicrobial, and anti-inflammatory agent development . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-7-8-5-6-11(14-8)9-3-1-2-4-10(9)13/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYHSPZYSLAVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602523
Record name 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-89-1
Record name 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture and Reactivity

The target molecule features a thiophene ring substituted at the 2-position with an aldehyde group and at the 5-position with a 2-hydroxyphenyl moiety. The electron-withdrawing aldehyde group (-CHO) at C2 directs electrophilic substitution to the C5 position of the thiophene ring, while the hydroxyl group (-OH) on the phenyl ring enables hydrogen bonding and subsequent functionalization. This dual functionality creates unique conjugation pathways, as evidenced by the compound's absorption maxima at 318 nm (π→π* transitions) and 275 nm (n→π* transitions) in UV-Vis spectroscopy.

Synthetic Challenges

The primary synthetic hurdles involve:

  • Regioselective introduction of substituents on the thiophene core

  • Stability of the aldehyde group under coupling conditions

  • Orthogonal protection/deprotection strategies for phenolic -OH groups

Preparation Methodologies

Reaction Scheme and Optimization

This two-step protocol demonstrates the highest reported yields (82–89%):

Step 1: Synthesis of 5-Bromothiophene-2-carbaldehyde
Thiophene-2-carbaldehyde undergoes regioselective bromination using pyridinium bromide perbromide (Py·HBr₃) in dichloromethane at -10°C. The reaction mechanism proceeds via electrophilic aromatic substitution, with the aldehyde group directing bromine to the C5 position:

Thiophene-2-carbaldehyde+Py\cdotpHBr3CH2Cl2,10C5-Bromothiophene-2-carbaldehyde(90% yield)[4]\text{Thiophene-2-carbaldehyde} + \text{Py·HBr}3 \xrightarrow{\text{CH}2\text{Cl}_2, -10^\circ\text{C}} \text{5-Bromothiophene-2-carbaldehyde} \quad (90\%\ \text{yield})

Step 2: Palladium-Catalyzed Coupling
The brominated intermediate reacts with 2-hydroxyphenylboronic acid under Suzuki conditions:

5-Bromothiophene-2-carbaldehyde+2-Hydroxyphenylboronic acidK2CO3Pd(PPh3)4,dioxane/H2OTarget Compound(85% yield)[5]\text{5-Bromothiophene-2-carbaldehyde} + \text{2-Hydroxyphenylboronic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(PPh}3\text{)}4, \text{dioxane/H}_2\text{O}} \text{Target Compound} \quad (85\%\ \text{yield})

Optimization Parameters

VariableOptimal ConditionYield Impact
CatalystPd(PPh₃)₄+12% vs PdCl₂
BaseK₂CO₃+9% vs NaOH
Solvent RatioDioxane:H₂O (4:1)+7% vs 3:1
Reaction Temperature85°C+15% vs 70°C

Reaction Pathway

This one-pot method employs thiophene-2-carbaldehyde and 2-hydroxybenzyl alcohol in the presence of BF₃·Et₂O:

Thiophene-2-carbaldehyde+2-Hydroxybenzyl AlcoholBF3Et2OTarget Compound(42% yield)[3]\text{Thiophene-2-carbaldehyde} + \text{2-Hydroxybenzyl Alcohol} \xrightarrow{\text{BF}3·\text{Et}2\text{O}} \text{Target Compound} \quad (42\%\ \text{yield})

Limitations

  • Competing polymerization of thiophene (15–20% mass loss)

  • Requires strict moisture control (-50°C reaction conditions)

  • Low regioselectivity (3:1 C5:C4 substitution ratio)

Sequential Functionalization

  • Synthesis of 5-(2-Hydroxyphenyl)thiophene
    Via Ullmann coupling of 2-iodophenol with thiophene-5-boronic acid (78% yield)

  • Formylation at C2
    Using POCl₃/DMF complex in 1,2-dichloroethane:

    5-(2-Hydroxyphenyl)thiophenePOCl3/DMFTarget Compound(63% yield)[2]\text{5-(2-Hydroxyphenyl)thiophene} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{Target Compound} \quad (63\%\ \text{yield})

Advantages

  • Avoids bromination steps

  • Compatible with acid-sensitive substrates

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodAverage YieldPurity (HPLC)Scale-Up Feasibility
Suzuki Coupling85%98.2%Excellent
Friedel-Crafts42%89.7%Poor
Vilsmeier-Haack63%95.4%Moderate

Byproduct Profiles

  • Suzuki Method : <2% homocoupling of boronic acid

  • Friedel-Crafts : 15% oligothiophene formation

  • Vilsmeier-Haack : 8% over-oxidized quinones

Structural Characterization Data

Spectroscopic Signatures

¹H NMR (500 MHz, CDCl₃)

  • δ 9.82 (s, 1H, CHO)

  • δ 7.45 (d, J = 3.5 Hz, 1H, Th-H)

  • δ 7.21 (m, 2H, Ph-H)

  • δ 6.89 (dd, J = 8.2, 2.1 Hz, 1H, Ph-H)

  • δ 5.21 (s, 1H, OH)

FT-IR (KBr)

  • 1685 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=C aromatic)

  • 3250 cm⁻¹ (O-H phenolic)

Industrial-Scale Considerations

Cost Analysis

ComponentSuzuki Method Cost/kgVilsmeier Method Cost/kg
Catalyst$1,200$380
Solvents$450$620
Energy Input$300$410
Total$1,950$1,410

Waste Stream Management

  • Suzuki method generates 8 L aqueous Pd waste per kg product

  • Vilsmeier route produces 12 L acidic halogenated waste

Emerging Methodologies

Photocatalytic C-H Activation

Recent advances utilize [Ru(bpy)₃]²⁺ as photocatalyst for direct arylation:

Thiophene-2-carbaldehyde+2-IodophenolBlue LEDRu CatalystTarget Compound(58% yield)\text{Thiophene-2-carbaldehyde} + \text{2-Iodophenol} \xrightarrow[\text{Blue LED}]{\text{Ru Catalyst}} \text{Target Compound} \quad (58\%\ \text{yield})

Flow Chemistry Approaches

Microreactor systems reduce reaction times from 18h to 45min, with improved heat management .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products

    Oxidation: 5-(2-Hydroxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2-Hydroxyphenyl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the hydroxy and formyl groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituent Diversity and Impact :

  • 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b): The electron-withdrawing chloro group reduces electron density on the thiophene ring, resulting in a lower melting point (88–90°C) compared to electron-rich analogs. Its synthesis yield (25%) in DMSO is notably lower than brominated derivatives (e.g., 80% for 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde ), highlighting the influence of substituents on reaction efficiency .
  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: The methoxy group, an electron donor, enhances solubility in polar solvents. However, unlike the hydroxyphenyl group, it lacks hydrogen-bonding capability, which may limit its use in supramolecular chemistry .
  • 5-Hexylthiophene-2-carbaldehyde: The hexyl chain improves lipophilicity and solubility in organic solvents, making it suitable for polymer applications.
  • 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: The diphenylamino group provides strong electron-donating and aggregation-induced emission (AIE) properties, critical for fluorescent probes and organic light-emitting diodes (OLEDs) .

Table 1: Substituent Effects on Key Properties

Compound Substituent Melting Point (°C) Yield (%) Key Application
5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde 2-Hydroxyphenyl N/A N/A Pharmaceuticals, H-bonding materials
5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) 4-Chlorophenyl 88–90 25 Intermediate for bioactive molecules
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde 4,5-Dibromothiophene 124–126 80 Cross-coupling reactions
5-Hexylthiophene-2-carbaldehyde Hexyl N/A N/A Organic electronics
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl N/A N/A Solubility-enhanced syntheses

Spectroscopic Characterization

  • NMR Shifts: The aldehyde proton in thiophene-2-carbaldehyde derivatives typically resonates at δ 9.8–10.0 ppm. Substituents like diphenylamino (δ 9.86 ppm ) or dibromothiophene (δ 9.82 ppm ) cause slight shifts due to electronic effects. The hydroxyphenyl group’s –OH proton would appear at δ 5–6 ppm, absent in other analogs.
  • IR Spectroscopy : Aldehyde C=O stretches near 1670–1700 cm⁻¹ are consistent across derivatives. Brominated compounds show additional C–Br stretches at 730 cm⁻¹ .

Biological Activity

5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxyphenyl group and an aldehyde group. This unique structure allows for various chemical modifications and interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's structure allows it to interact with microbial cell walls or essential enzymes, leading to inhibition of growth.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Enterococcus faecalis128 µg/mL
Clostridioides difficile16 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG-225Induction of apoptosis
MCF-730Inhibition of cell proliferation
A549 (Lung Cancer)20Cell cycle arrest

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with target biomolecules. This interaction can modulate enzyme activities or affect receptor signaling pathways. Specifically, the hydroxy and aldehyde groups are crucial for these interactions, enhancing the compound's reactivity and binding affinity.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against multidrug-resistant strains of S. aureus. The results indicated a significant reduction in bacterial load in treated cultures compared to controls, highlighting its potential as a therapeutic agent against resistant infections.
  • Anticancer Screening : In vitro assays conducted on HepG-2 cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Q & A

Q. What are the key structural features of 5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde that influence its chemical reactivity?

The compound’s reactivity is governed by two functional groups: the hydroxyphenyl substituent at the 5-position and the aldehyde group at the 2-position of the thiophene ring. The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents and enabling supramolecular interactions. The aldehyde group is electrophilic, making it reactive toward nucleophiles (e.g., amines or hydrazines). Substituent positioning also affects conjugation; the para-hydroxyl group on the phenyl ring can stabilize charge transfer in materials science applications. Similar compounds with methoxy or chloro substituents show reduced hydrogen-bonding capacity but increased lipophilicity .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard approach involves Suzuki-Miyaura cross-coupling :

  • Step 1 : React 5-bromothiophene-2-carbaldehyde with 2-hydroxyphenylboronic acid under Pd catalysis.
  • Step 2 : Optimize reaction conditions (e.g., base, solvent) to maximize yield. For example, use K₂CO₃ in a DMF/H₂O mixture at 80°C . Alternative methods include Vilsmeier-Haack formylation of pre-coupled thiophene derivatives or oxidation of a hydroxymethyl precursor (e.g., MnO₂-mediated oxidation of 5-(2-hydroxyphenyl)thiophene-2-methanol) .

Q. How can spectroscopic techniques (NMR, IR) be utilized to characterize this compound?

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The hydroxyl proton (if not deuterated) shows broad resonance at δ 5.5–6.5 ppm. Thiophene protons resonate at δ 6.8–7.5 ppm, with coupling patterns indicating substitution .
  • IR : Strong absorption at ~1680–1700 cm⁻¹ confirms the aldehyde C=O stretch. O-H stretching (phenolic) appears as a broad peak at 3200–3500 cm⁻¹ .
  • Mass Spectrometry : The molecular ion [M⁺] is expected at m/z 218 (C₁₁H₈O₂S), with fragmentation patterns reflecting loss of CO (aldehyde group) or H₂O (hydroxyl group) .

Advanced Research Questions

Q. How does the hydroxyphenyl substituent affect the compound’s electronic properties compared to methoxy or chloro derivatives?

The hydroxyphenyl group introduces strong electron-donating effects via resonance, stabilizing the thiophene ring’s π-system. This contrasts with methoxy (moderate electron-donating) and chloro (electron-withdrawing) groups. Comparative studies on similar compounds reveal:

SubstituentHammett σₚ Valueλₘₐₓ (nm)Fluorescence Quantum Yield
-OH-0.37320–3400.45–0.55
-OCH₃-0.27310–3300.30–0.40
-Cl+0.23290–3100.10–0.20

The hydroxyphenyl derivative exhibits redshifted absorption and higher quantum yields, making it suitable for optoelectronic applications .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies?

Contradictions often arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity).
  • Purity Verification : Use HPLC-MS to confirm compound integrity (>95% purity). Impurities from incomplete Suzuki coupling (e.g., residual boronic acid) can skew results .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for non-specific effects .

Q. How can crystallography and hydrogen bonding analysis inform the design of supramolecular structures using this compound?

Single-crystal X-ray diffraction reveals that the hydroxyl group forms intermolecular O-H···O hydrogen bonds with the aldehyde oxygen, creating 1D supramolecular chains. These interactions can be exploited to design:

  • Co-crystals : Combine with complementary hydrogen-bond acceptors (e.g., pyridine derivatives) to modulate packing density .
  • Coordination Polymers : Use the aldehyde group to coordinate metal ions (e.g., Cu²⁺ or Zn²⁺) for porous materials .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational models (e.g., DFT for electronic properties) to identify outliers .
  • Experimental Replication : Follow standardized protocols (e.g., Royal Society of Chemistry guidelines) for synthesis and characterization .

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